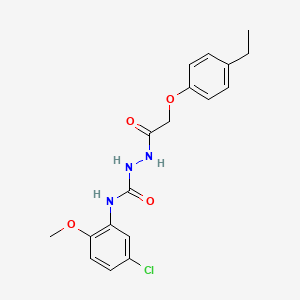

![molecular formula C12H14N2O B2827557 N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide CAS No. 2225136-44-5](/img/structure/B2827557.png)

N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

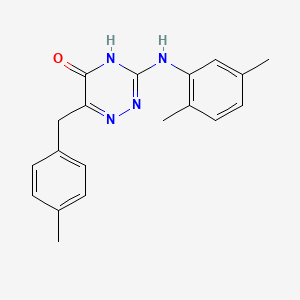

“N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide” is a compound with the CAS Number: 2225136-44-5 . It has a molecular weight of 202.26 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H14N2O/c13-10(14-15)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5,15H,6-8H2,(H2,13,14) . This indicates that the compound has a bicyclic structure with a phenyl group attached.Physical And Chemical Properties Analysis

“N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide” is a powder that is stored at room temperature . It has a molecular weight of 202.26 .Scientific Research Applications

1. Biological and Pharmacological Research

N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide and its derivatives have been studied for their effects on biological systems. For example, 1-phenyl-1-hydroxy-N-pentane, a similar compound, has been examined for its effects on the release of secretin and pancreatic secretion in dogs and humans (Chey et al., 1983). These studies suggest that such compounds can influence gastrointestinal hormones and pancreatic function.

2. Chemical Synthesis and Drug Development

The structural and chemical properties of N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide make it an interesting candidate in drug development. For instance, the synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives, which share a structural similarity, offers insight into creating drug-like molecules with good permeability and stability (Pätzel et al., 2004).

3. Investigation of Bioisosteric Replacements in Medicinal Chemistry

The use of bicyclo[1.1.1]pentane (BCP) as a bioisostere for phenyl rings or tert-butyl groups in drug candidates is a notable application. This approach can improve a drug's solubility, permeability, and metabolic stability. Studies on the synthesis of multifunctionalized BCP derivatives shed light on the potential of using compounds like N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide in modern drug discovery (Kanazawa et al., 2017).

4. Exploration in Antimicrobial and Antifungal Applications

Certain derivatives of N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide have been investigated for their antimicrobial and antifungal activities. For instance, amino acetate functionalized Schiff base organotin(IV) complexes, which are structurally related, have shown promise in vitro against various human tumor cell lines (Basu Baul et al., 2009).

Safety and Hazards

Future Directions

Bicyclo[1.1.1]pentanes, to which “N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide” belongs, have been demonstrated to be bioisosteres of the phenyl ring . They have been used in drug discovery by pharmaceutical companies . The development of practical general reactions that give bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name |

N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-10(14-15)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5,15H,6-8H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXJACNZSFDEMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C(=NO)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2(CC1(C2)/C(=N/O)/N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-(5-chloropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2827475.png)

![1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2827480.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2827482.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2827492.png)

![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2827496.png)

![(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile](/img/structure/B2827497.png)